![molecular formula C8H3BrF3NS2 B596295 4-溴-6-(三氟甲基)苯并[d]噻唑-2-硫醇 CAS No. 1215205-88-1](/img/structure/B596295.png)

4-溴-6-(三氟甲基)苯并[d]噻唑-2-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

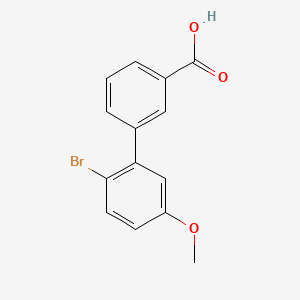

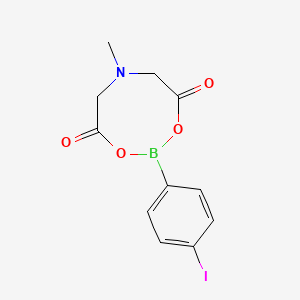

“4-Bromo-6-(trifluoromethyl)benzo[d]thiazole-2-thiol” is a chemical compound with the molecular formula C8H3BrF3NS2 . It is a unique chemical that is not intended for human or veterinary use but for research purposes.

Molecular Structure Analysis

The molecular structure of “4-Bromo-6-(trifluoromethyl)benzo[d]thiazole-2-thiol” consists of a benzothiazole ring substituted with a bromine atom, a trifluoromethyl group, and a thiol group . The exact structure can be determined using techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-6-(trifluoromethyl)benzo[d]thiazole-2-thiol” include a density of 1.9±0.1 g/cm3, a boiling point of 326.5±52.0 °C at 760 mmHg, and a flash point of 151.3±30.7 °C . It has a molar refractivity of 63.6±0.3 cm3 and a polar surface area of 89 Å2 .科学研究应用

Application 1: Quorum Sensing Inhibitors

- Summary of the Application : Benzo[d]thiazole-2-thiol compounds are being studied as potential quorum sensing inhibitors. Quorum sensing is a method of bacterial cell-cell communication that allows bacteria to respond to external factors and coordinate behaviors such as biofilm formation and virulence production .

- Methods of Application : A library of fifteen benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds was designed, synthesized, and evaluated. The compounds were tested for their growth inhibitory activities at high concentrations up to 1000 μg mL −1 toward Pseudomonas aeruginosa .

- Results or Outcomes : Three compounds showed promising quorum-sensing inhibitors with IC 50 of 115.2 μg mL −1, 182.2 μg mL −1 and 45.5 μg mL −1, respectively .

Application 2: Synthesis of 2-Arylbenzothiazole

- Summary of the Application : The 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view. Changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds . 2-Arylbenzothiazole is a prominent scaffold in pharmaceutical chemistry .

- Methods of Application : A novel strategy was devised for the synthesis of 2-arylbenzothiazole using 4-bromo-2-iodobenzothiazole via selective Suzuki–Miyaura cross-coupling reaction . This synthetic strategy gave rapid access to various benzothiazole derivatives with tunable photophysical properties .

- Results or Outcomes : Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications , including anti-bacterial , anti-fungal , anti-oxidant , anti-microbial , anti-proliferative , anti-convulsant , falcipain inhibitors , anti-HIV , anti-parkinson , anti-diabetic , anti-leishmanial , angiogenesis inhibitors , anti-malarial , hypoglycemic activity , anti-inflammatory , endothelial lipase inhibitors , antiepileptic drugs , etc. They are also used as electrophosphorescent emitter in OLEDs .

Application 3: Anti-Biofilm Formation

- Summary of the Application : Benzo[d]thiazole-2-thiol compounds are being studied for their potential to inhibit biofilm formation. Biofilms are communities of microorganisms that attach to surfaces and are embedded in a matrix of extracellular polymeric substances. They are involved in a wide variety of microbial infections .

- Methods of Application : A library of fifteen benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds was designed, synthesized, and evaluated. The compounds were tested for their anti-biofilm formation activities toward Pseudomonas aeruginosa .

- Results or Outcomes : One of the compounds showed moderate anti-biofilm formation of Pseudomonas aeruginosa .

安全和危害

未来方向

The study of “4-Bromo-6-(trifluoromethyl)benzo[d]thiazole-2-thiol” and similar compounds is an emerging field, particularly in the context of developing new drugs for antimicrobial treatments . These compounds could potentially be used to inhibit quorum sensing in bacteria, thereby preventing the formation of biofilms, reducing the production of toxins, and discouraging bacteria from developing future resistance .

属性

IUPAC Name |

4-bromo-6-(trifluoromethyl)-3H-1,3-benzothiazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3NS2/c9-4-1-3(8(10,11)12)2-5-6(4)13-7(14)15-5/h1-2H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAIZUSNDTLOTKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1SC(=S)N2)Br)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3NS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681980 |

Source

|

| Record name | 4-Bromo-6-(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-6-(trifluoromethyl)benzo[d]thiazole-2-thiol | |

CAS RN |

1215205-88-1 |

Source

|

| Record name | 4-Bromo-6-(trifluoromethyl)-2(3H)-benzothiazolethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215205-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-6-(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3,3'-Bipyridine]-5,5'-dicarbonitrile](/img/structure/B596214.png)

![4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B596216.png)

![5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine](/img/structure/B596219.png)

![tert-butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B596224.png)